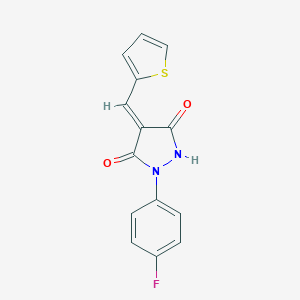
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, also known as Flutazolam, is a chemical compound that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that is used in the treatment of anxiety disorders, insomnia, and other related conditions. The purpose of
Mecanismo De Acción
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione works by binding to the gamma-aminobutyric acid (GABA) receptor in the brain, which enhances the effects of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This results in a calming effect on the central nervous system, which leads to the sedative and anxiolytic properties of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been shown to have a number of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, anticonvulsant activity, and amnesia. These effects are mediated by the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potency as a sedative and anxiolytic agent, which makes it useful in the study of anxiety disorders and other related conditions. However, one of the limitations of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of alcohol withdrawal syndrome and other related conditions, and the exploration of its interactions with other drugs and neurotransmitter systems in the brain.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione is a potent sedative and anxiolytic agent that has been extensively studied for its therapeutic potential in the treatment of anxiety disorders, insomnia, and other related conditions. Its mechanism of action involves the binding of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione to the GABA receptor in the brain, which enhances the effects of GABA and leads to a calming effect on the central nervous system. While 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has several advantages for use in lab experiments, its potential for abuse and dependence must be considered in the interpretation of experimental results.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione involves the condensation of 2-thienylmethylamine with 4-fluorobenzaldehyde in the presence of acetic acid to form 2-(4-fluorophenyl)-2,3-dihydrothieno[3,4-b][1,4]diazepin-5-one. The resulting compound is then treated with hydrazine hydrate to form 1-(4-fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been extensively studied for its sedative and anxiolytic properties. It has been shown to be effective in the treatment of anxiety disorders, insomnia, and other related conditions. In addition, 1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione has been studied for its potential use in the treatment of alcohol withdrawal syndrome, as well as for its ability to enhance the effects of opioids.
Propiedades
Nombre del producto |
1-(4-Fluorophenyl)-4-(2-thienylmethylene)-3,5-pyrazolidinedione |
|---|---|
Fórmula molecular |
C14H9FN2O2S |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(4E)-1-(4-fluorophenyl)-4-(thiophen-2-ylmethylidene)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-3-5-10(6-4-9)17-14(19)12(13(18)16-17)8-11-2-1-7-20-11/h1-8H,(H,16,18)/b12-8+ |
Clave InChI |
JEITXJUBDOIWJN-XYOKQWHBSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)F |
SMILES |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CSC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Solubilidad |
43.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301521.png)
![N-benzyl-2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301522.png)
![N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301524.png)
![N-benzyl-2-[[(E)-indol-3-ylidenemethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B301525.png)
![N-(2-{[2-(1,2-dihydro-5-acenaphthylenylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B301526.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-[2-(1,2-dihydroacenaphthylen-5-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]acetamide](/img/structure/B301527.png)
![N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B301528.png)
![ethyl 2-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301530.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301533.png)
![ethyl 2-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301534.png)
![ethyl 5-(4-ethoxyphenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301536.png)
![ethyl 2-{[1-(4-bromobenzyl)-2-methyl-1H-indol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301540.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301542.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)